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molecular formula C11H14N2O B8483342 6-Cyclopropyl-2-(dimethylamino)nicotinaldehyde

6-Cyclopropyl-2-(dimethylamino)nicotinaldehyde

Cat. No. B8483342
M. Wt: 190.24 g/mol
InChI Key: HWEDSILSSZYRJF-UHFFFAOYSA-N
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Patent
US08785445B2

Procedure details

6-chloro-2-(dimethylamino)nicotinaldehyde (155 mg, 0.840 mmol), sodium carbonate (267 mg, 2.52 mmol), cyclopropylboronic acid (108 mg, 1.26 mmol) and palladium tetrakis(triphenylphosphine) (0) (48.5 mg, 0.0420 mmol) were diluted with toluene (2 mL) and water (200 μL). The reaction was purged with argon, sealed and heated to 90° C. After stirring for 4 hours, the reaction was cooled, loaded onto silica gel and eluted with 5% ethyl acetate/hexanes to 75% ethyl acetate/hexanes to yield 6-cyclopropyl-2-(dimethylamino)nicotinaldehyde (100 mg, 0.526 mmol, 62.6% yield).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One
Quantity
48.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([N:10]([CH3:12])[CH3:11])[N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH:19]1(B(O)O)[CH2:21][CH2:20]1>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:19]1([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([N:10]([CH3:12])[CH3:11])[N:3]=2)[CH2:21][CH2:20]1 |f:1.2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
ClC1=NC(=C(C=O)C=C1)N(C)C
Name
Quantity
267 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
108 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 μL
Type
solvent
Smiles
O
Name
Quantity
48.5 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with argon
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
WASH
Type
WASH
Details
eluted with 5% ethyl acetate/hexanes to 75% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C1=NC(=C(C=O)C=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.526 mmol
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 62.6%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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